Oxyphenonium was introduced in the 1960s and has been utilized in various medical applications since then. It is categorized under anticholinergic agents, which work by blocking the action of acetylcholine, a neurotransmitter that plays a significant role in muscle contraction and various bodily functions . The drug is often referred to by its synonyms, including oxyphenonium cation and oxyphenonium ion.
The synthesis of oxyphenonium typically involves several steps, which can vary based on the specific form being produced (e.g., oxyphenonium bromide). A common method includes the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride with diethylamine. This process may involve the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
Oxyphenonium has a complex molecular structure characterized by several functional groups:
The compound has two rings and exhibits a polar surface area of approximately 46.53 Ų, which influences its solubility and interaction with biological membranes. The predicted logP value is around 0.17, indicating moderate lipophilicity .
Oxyphenonium can undergo various chemical reactions typical for quaternary ammonium compounds:
These reactions are crucial for understanding the compound's stability and reactivity under physiological conditions .
Oxyphenonium exerts its therapeutic effects through a dual mechanism:
This dual action makes oxyphenonium effective for treating conditions like irritable bowel syndrome and reducing gastric acid secretion .
Oxyphenonium exhibits several notable physical and chemical properties:
These properties influence how oxyphenonium is absorbed, distributed, metabolized, and excreted in biological systems .
Oxyphenonium has several scientific and medical applications:
Oxyphenonium (Chemical Formula: C~21~H~34~NO~3~^+^; IUPAC Name: {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium) is a synthetic quaternary ammonium anticholinergic agent. Its structure comprises three key domains:
The molecule exists as a bromide salt (C~21~H~34~BrNO~3~; Molecular Weight: 428.411 g·mol⁻¹) for pharmaceutical use, enhancing water solubility [2] [5]. Its rigid aromatic system (phenyl ring) and flexible alicyclic component (cyclohexane) contribute to amphiphilic properties, facilitating interaction with lipid membranes and muscarinic receptors [1]. The permanent cationic charge limits blood-brain barrier penetration, restricting effects to peripheral tissues [3].
Key physico-chemical properties governing pharmacological behavior and formulation stability include:
Table 1: Physico-Chemical Properties of Oxyphenonium
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 348.25 g·mol⁻¹ (free ion) | Calculated |
logP | 3.82 | XLogP [4] |
Topological Polar SA | 46.53 Ų | Computational [4] |
Hydrogen Bond Donors | 1 (hydroxyl group) | Experimental [4] |
Hydrogen Bond Acceptors | 3 (ester carbonyl and hydroxyl) | Experimental [4] |
Water Solubility | ~50 mg/mL (bromide salt) | Bocci et al. [5] |
Albumin Binding | 93% | DrugBank [1] |
Oxyphenonium follows Lipinski's Rule of Five (0 violations), indicating favorable oral absorption potential [4]. Its hydrolysis liability stems from the ester bond, susceptible to both enzymatic and chemical degradation [7]. Oxidation represents a major degradation pathway, initiated primarily by:
Oxyphenonium functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M1, M3, and M4 subtypes:
Table 2: Receptor Affinity Profile
Receptor Subtype | Action | Affinity (Ki, nM) | Biological Impact |
---|---|---|---|
Muscarinic M1 | Antagonist | Not specified | Reduced CNS effects (limited BBB penetration) |
Muscarinic M3 | Antagonist | Not specified | GI/urinary smooth muscle relaxation |
Muscarinic M4 | Antagonist | 9.84 | Modulation of glandular secretions |
Its mechanism involves dual pharmacological actions:
This dual activity suppresses gastrointestinal motility, reduces gastric acid secretion (M1/M3 blockade), inhibits salivary/bronchial secretions (M3 blockade), and relaxes urinary tract smooth muscle (M3 blockade) [1] [3] [5]. Compared to tertiary amines like atropine, oxyphenonium's quaternary structure minimizes central nervous system penetration but enhances peripheral selectivity [1] [6].
Formulation challenges primarily arise from oxyphenonium's ester hydrolysis susceptibility and oxidation liability. Key degradation pathways include:
Table 3: Critical Formulation Factors Influencing Stability
Factor | Risk | Mitigation Strategy |
---|---|---|
Polyethylene Glycol (PEG) | Peroxide contamination initiating oxidation | Pre-screening excipient peroxide levels |
Alkaline pH | Ester hydrolysis acceleration | pH adjustment to acidic range (pH 4-6) |
Metal Impurities | Catalytic degradation via radical formation | Chelating agents (EDTA, citric acid) |
Moisture Content | Hydrolysis potentiation | Lyophilization or desiccated packaging |
Light Exposure | Photo-oxidation of phenyl moiety | UV-protective packaging (amber glass/vials) |
Accelerated stability studies (40°C/75% RH) demonstrate that solid formulations exhibit superior stability compared to liquids due to reduced molecular mobility [7]. Oxidation control strategies include:
Pharmaceutical presentations typically include tablets and injectables, with degradation monitored via stability-indicating HPLC methods capable of resolving over 10 potential degradation products [7] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7